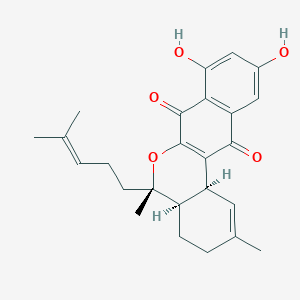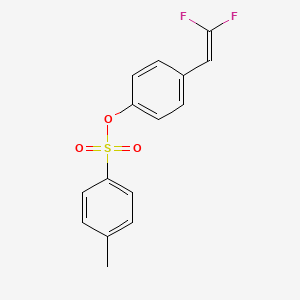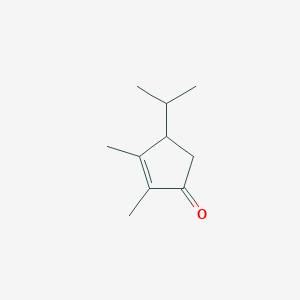
2,3-Dimethyl-4-(propan-2-yl)cyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol It is a cyclopentenone derivative, characterized by the presence of an isopropyl group and two methyl groups attached to the cyclopentenone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one typically involves the cyclization of suitable precursors under acidic conditions. One common method involves the use of crotonic acid and isopropanol in the presence of concentrated sulfuric acid and benzene. The reaction mixture is heated to reflux, followed by the addition of sodium bicarbonate to neutralize the acid . The resulting product is purified through distillation.
Industrial Production Methods
Industrial production of 4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative solvents and catalysts may be explored to improve the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carbonyl compound, it can participate in Michael addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its biological activity, as it can modify proteins and other biomolecules, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2,3-Dimethyl-2-cyclopenten-1-one: Shares the cyclopentenone core but lacks the isopropyl group.
4,4-Dimethyl-2-cyclopenten-1-one: Another cyclopentenone derivative with different substitution patterns.
Uniqueness
4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it valuable for various applications.
属性
CAS 编号 |
3779-64-4 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
2,3-dimethyl-4-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-6(2)9-5-10(11)8(4)7(9)3/h6,9H,5H2,1-4H3 |
InChI 键 |
OSFBPUCJKKZBQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)CC1C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


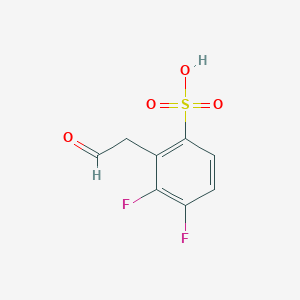
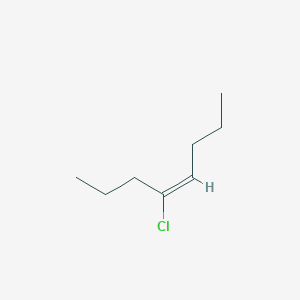
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
![1-[4-(4-Chlorobutyl)benzoyl]piperidine](/img/structure/B14140211.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)

![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
